
cycloocta-1,5-diene
Overview
Description
cycloocta-1,5-diene, also known as (E,Z)-1,5-Cyclooctadiene, is a cyclic hydrocarbon with the chemical formula C₈H₁₂. It is one of the three configurational isomers of 1,5-Cyclooctadiene, the others being (Z,Z)-1,5-Cyclooctadiene and (E,E)-1,5-Cyclooctadiene. This compound is characterized by the presence of two double bonds in a cyclooctane ring, with one double bond in the E (trans) configuration and the other in the Z (cis) configuration .
Preparation Methods
cycloocta-1,5-diene, can be synthesized through the dimerization of butadiene in the presence of a nickel catalyst. This process also produces vinylcyclohexene as a byproduct . The reaction conditions typically involve the use of a nickel catalyst and specific temperature and pressure settings to facilitate the dimerization process .
Chemical Reactions Analysis
Ligand Coordination in Organometallic Complexes
COD serves as a η² ligand in transition metal complexes, facilitating catalytic applications. Notable examples include:
Table 1: COD in Transition Metal Complexes
Key Findings :
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COD-based rhodium complexes exhibit exceptional air stability and catalytic efficiency in asymmetric additions (e.g., naphthaldehyde-phenylboronic acid coupling at 85°C with 3 mol% catalyst loading) .
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Iridium COD complexes are synthesized under mild conditions (room temperature, inert atmosphere) and show versatility in phosphine ligand exchange .
Diels-Alder Reactions
COD participates as a diene in [4+2] cycloadditions. For example:
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Reaction with maleic anhydride : Forms a bicyclic adduct under thermal conditions (Δ, 100°C).
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Electrophilic dienophiles : Reacts with tetracyanoethylene to yield polycyclic products via stepwise mechanisms.
Mechanistic Insight :
The reaction proceeds through a concerted pathway, with COD’s conjugated diene system stabilizing the transition state. Steric effects from the cyclooctane ring influence regioselectivity .
Electrophilic Additions
COD undergoes electrophilic attacks at its double bonds:
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Halogenation : Reaction with bromine (Br₂) in CCl₄ produces dibromocyclooctane () at 0°C .
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Hydroboration : Reacts with borane (BH₃) to form 9-borabicyclo[3.3.1]nonane (9-BBN), a key hydroboration agent .
Dimerization of Butadiene
COD is industrially synthesized via nickel-catalyzed dimerization of butadiene, co-producing vinylcyclohexene :
Sulfur and Selenium Additions
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Reaction with SCl₂ : Forms 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, a sulfur-containing heterocycle .
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Selenium derivatives : Analogous reactions yield selena-bridged compounds .
Thermochemical Data
Critical thermodynamic parameters for COD (NIST) :
Property | Value |
---|---|
Heat of vaporization (ΔHvap) | 40.1 kJ/mol |
Standard enthalpy of formation (ΔHf°) | 98.3 kJ/mol |
Gibbs free energy (ΔGf°) | 162.4 kJ/mol |
Comparative Reactivity of COD Isomers
The cis,cis-COD isomer is most reactive due to reduced steric strain, while trans,trans-COD exhibits unique click chemistry reactivity under photoirradiation .
Scientific Research Applications
cycloocta-1,5-diene, has several scientific research applications, including:
Chemistry: It serves as a precursor to other organic compounds and is used as a ligand in organometallic chemistry.
Medicine: Its derivatives are studied for potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cycloocta-1,5-diene, involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo cycloaddition reactions, forming new chemical bonds and structures. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
cycloocta-1,5-diene, can be compared with its isomers, (Z,Z)-1,5-Cyclooctadiene and (E,E)-1,5-Cyclooctadiene. While all three isomers have the same chemical formula, their different configurations result in distinct chemical properties and reactivities . For example, (E,E)-1,5-Cyclooctadiene is known for its ability to perform click reactions efficiently .
Similar compounds include:
- (Z,Z)-1,5-Cyclooctadiene
- (E,E)-1,5-Cyclooctadiene
- Vinylcyclohexene (a byproduct of the dimerization process)
These compounds share similar structural features but differ in their specific configurations and chemical behaviors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cycloocta-1,5-diene (COD), and what factors influence the choice of method?
COD is primarily synthesized via the dimerization of 1,3-butadiene under catalytic conditions. Nickel-based catalysts (e.g., Ni(COD)₂) are commonly employed to control stereochemistry and yield. Key factors include:
- Catalyst selection : Transition metals (Ni, Rh) influence reaction efficiency and stereoselectivity.
- Reaction conditions : Temperature (typically 80–120°C) and solvent polarity (e.g., THF) affect dimerization kinetics.
- Stabilization : Antioxidants like Irganox 1076 are added to prevent polymerization during storage .
Q. How does COD function as a ligand in transition metal complexes, and what are its structural advantages?
COD acts as a η⁴-chelating ligand due to its conjugated diene system, forming stable complexes with metals like Ru, Rh, and Pt. Structural advantages include:
- Entropic stabilization : Reduced ligand dissociation entropy compared to monodentate ligands (e.g., ethene).
- Flexibility : The eight-membered ring allows adaptive coordination geometry, enhancing catalytic activity in cross-coupling reactions .
Q. What safety protocols are critical when handling COD in laboratory settings?
COD is a flammable liquid with skin/eye irritation hazards. Essential protocols include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) with stabilizers to prevent degradation .
Advanced Research Questions
Q. What methodologies resolve contradictions in catalytic efficiency reports for COD-based complexes?
Discrepancies arise from variables like solvent polarity, metal oxidation states, and impurities. Resolution strategies include:
- Standardized testing : Compare catalysts under identical conditions (solvent, temperature, substrate ratios).
- Spectroscopic characterization : Use XPS to verify metal oxidation states and NMR to track ligand exchange kinetics.
- Kinetic studies : Measure turnover frequencies (TOFs) to isolate rate-limiting steps .
Q. How can computational chemistry optimize COD’s role in catalytic cycles?
Density functional theory (DFT) simulations model COD’s electronic interactions with metal centers. Key applications:
- Reaction pathway mapping : Identify intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Ligand tuning : Predict modifications (e.g., substituents on COD) to enhance metal-ligand bond strength.
- Solvent effects : Simulate dielectric environments to improve catalytic selectivity .
Q. What experimental designs characterize COD’s role in synthesizing heteroadamantanes?
COD serves as a precursor for polycyclic cage compounds. Methodological steps include:
- Cycloaddition reactions : Use transition metals (e.g., Ru) to catalyze [2+2] or [4+2] cyclizations.
- Steric control : Adjust substituents on COD to direct cage formation (e.g., methyl groups for steric hindrance).
- Characterization : Employ X-ray crystallography and HRMS to confirm cage geometry and purity .
Q. How do isolated {WO₄} species in WO₃-MCF catalysts enhance COD epoxidation efficiency?
Mesoporous WO₃-MCF catalysts achieve >90% epoxidation yield with H₂O₂. Key factors:
- Active sites : Isolated tetrahedral {WO₄} species anchor via W–O–Si bonds, preventing leaching.
- Pore structure : High surface area (≥500 m²/g) facilitates substrate diffusion.
- Recycling : Catalysts retain activity after 10 cycles due to covalent bonding with the silica support .
Q. Data Contradiction Analysis
Q. Why do COD-Rh complexes show variable catalytic activity in hydrogenation studies?
Contradictions stem from:
- Ligand exchange rates : COD’s lability in polar solvents (e.g., MeOH) alters metal coordination spheres.
- Impurity effects : Trace oxygen or moisture deactivates Rh centers.
- Resolution : Use in situ IR spectroscopy to monitor active species and glovebox techniques to exclude air .
Q. Methodological Resources
Properties
Molecular Formula |
C8H12 |
---|---|
Molecular Weight |
108.18 g/mol |
IUPAC Name |
cycloocta-1,5-diene |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2 |
InChI Key |
VYXHVRARDIDEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=C1 |
boiling_point |
150.8 °C @ 757 MM HG |
Color/Form |
LIQUID |
density |
0.8818 @ 25 °C/4 °C |
flash_point |
95 °F 95 °F. |
melting_point |
-70 TO -69 °C |
physical_description |
Liquid Colorless Liquid; [MSDSonline] |
solubility |
INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE |
vapor_density |
3.66 (AIR= 1) |
vapor_pressure |
4.95 [mmHg] 0.50 PSI ABSOLUTE @ 100 °F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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